molecular formula C9H11N3O B3351371 6-Hydrazinyl-3,4-dihydroisoquinolin-1(2H)-one CAS No. 352557-07-4

6-Hydrazinyl-3,4-dihydroisoquinolin-1(2H)-one

Cat. No. B3351371
M. Wt: 177.2 g/mol
InChI Key: AKUIDUVCFOJVPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Typically, this would include the compound’s systematic name, any common names, its molecular formula, and its structure.



Synthesis Analysis

This would involve a detailed look at the methods used to synthesize the compound, including the starting materials, the reaction conditions, and the yield.



Molecular Structure Analysis

This would involve a discussion of the compound’s molecular structure, including its stereochemistry if applicable.



Chemical Reactions Analysis

This would involve a discussion of the reactions the compound undergoes, including the conditions under which these reactions occur and the products formed.



Physical And Chemical Properties Analysis

This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.


Safety And Hazards

This would involve a discussion of any known hazards associated with the compound, such as toxicity or flammability.


Future Directions

This would involve a discussion of potential future research directions, such as new synthetic methods or potential applications.


I hope this general approach is helpful, and I apologize for not being able to provide more specific information on “6-Hydrazinyl-3,4-dihydroisoquinolin-1(2H)-one”. If you have any other questions or need further clarification, feel free to ask!


properties

IUPAC Name

6-hydrazinyl-3,4-dihydro-2H-isoquinolin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O/c10-12-7-1-2-8-6(5-7)3-4-11-9(8)13/h1-2,5,12H,3-4,10H2,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKUIDUVCFOJVPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C2=C1C=C(C=C2)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70514240
Record name 6-Hydrazinyl-3,4-dihydroisoquinolin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70514240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Hydrazinyl-3,4-dihydroisoquinolin-1(2H)-one

CAS RN

352557-07-4
Record name 6-Hydrazinyl-3,4-dihydroisoquinolin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70514240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 6-fluoro-3,4-dihydro-2H-isoquinolin-1-one (3.6 g, 0.022 mole) and hydrazine (17.3 mL, 0.55 mole) was stirred at reflux in dioxane (150 mL) under nitrogen for 48 hours. The reaction mixture was concentrated under vacuo, water added (150 mL), and the product isolated by filtration. The product was thoroughly washed with diethyl ether to give the titled compound quantitatively as a white solid.
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
17.3 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Hydrazinyl-3,4-dihydroisoquinolin-1(2H)-one
Reactant of Route 2
Reactant of Route 2
6-Hydrazinyl-3,4-dihydroisoquinolin-1(2H)-one
Reactant of Route 3
6-Hydrazinyl-3,4-dihydroisoquinolin-1(2H)-one
Reactant of Route 4
Reactant of Route 4
6-Hydrazinyl-3,4-dihydroisoquinolin-1(2H)-one
Reactant of Route 5
Reactant of Route 5
6-Hydrazinyl-3,4-dihydroisoquinolin-1(2H)-one
Reactant of Route 6
Reactant of Route 6
6-Hydrazinyl-3,4-dihydroisoquinolin-1(2H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.